Home > Products > Screening Compounds P18158 > NK-1 Antagonist 1
NK-1 Antagonist 1 - 873947-10-5

NK-1 Antagonist 1

Catalog Number: EVT-3201066
CAS Number: 873947-10-5
Molecular Formula: C25H23F6N5O2
Molecular Weight: 539.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Neurokinin-1 antagonist 1 is a compound that inhibits the activity of the neurokinin-1 receptor, which is involved in various physiological processes, including pain perception, stress response, and the regulation of nausea and vomiting. The neurokinin-1 receptor is primarily activated by substance P, a neuropeptide that plays a crucial role in mediating pain and inflammatory responses. Neurokinin-1 antagonists have gained attention for their potential therapeutic applications in treating conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety disorders.

Source and Classification

Neurokinin-1 antagonist 1 is classified as a synthetic organic compound that acts as a selective antagonist for the neurokinin-1 receptor. It is derived from modifications of lead compounds identified through high-throughput screening techniques aimed at discovering effective receptor modulators. The development of neurokinin-1 antagonists has evolved significantly since the identification of the neurokinin-1 receptor, leading to various derivatives with improved pharmacological profiles.

Synthesis Analysis

The synthesis of neurokinin-1 antagonist 1 can be achieved through several methods. One notable approach involves the use of intramolecular cyclization techniques, which allow for the formation of complex ring structures integral to the compound's activity. For instance, a scalable synthetic route has been described for obtaining specific derivatives of neurokinin-1 antagonists without requiring chromatographic purification, making it suitable for large-scale production .

Key steps in the synthesis typically include:

  • Formation of Amide Bonds: This involves coupling carboxylic acids with amines to form stable amide linkages.
  • Cyclization Reactions: These reactions are crucial for establishing the cyclic structure necessary for binding to the neurokinin-1 receptor.
  • Functional Group Modifications: Various functional groups are introduced or modified to enhance binding affinity and selectivity towards the neurokinin-1 receptor.
Molecular Structure Analysis

The molecular structure of neurokinin-1 antagonist 1 is characterized by its complex arrangement of atoms that facilitate its interaction with the neurokinin-1 receptor. The general structure includes:

  • Core Structure: The backbone often comprises a piperidine or similar heterocyclic ring system that contributes to its binding properties.
  • Substituents: Various substituents are attached to the core structure, which can include fluorinated aromatic rings or aliphatic chains that enhance lipophilicity and bioavailability.

Data on molecular weights (for example, 534.43 g/mol for aprepitant) and specific atomic arrangements are critical for understanding how these compounds interact at a molecular level .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing neurokinin-1 antagonist 1 include:

  • Oxidation Reactions: These are often employed to convert certain functional groups into more reactive forms that can participate in further chemical transformations.
  • Substitution Reactions: These reactions allow for the introduction of new functional groups into the molecule, enhancing its pharmacological properties.

For example, in one synthesis route, an intermediate compound undergoes oxidation followed by substitution to yield the final neurokinin-1 antagonist .

Mechanism of Action

Neurokinin-1 antagonist 1 works by selectively blocking the neurokinin-1 receptor from being activated by substance P. This blockade prevents substance P from exerting its effects on pain transmission and inflammatory responses. The mechanism can be summarized as follows:

  1. Receptor Binding: The antagonist binds to the neurokinin-1 receptor with high affinity.
  2. Inhibition of Activation: By occupying the receptor's binding site, it prevents substance P from activating downstream signaling pathways.
  3. Physiological Effects: This inhibition leads to reduced pain perception, decreased anxiety responses, and mitigation of nausea and vomiting.

Studies have shown that these antagonists can effectively reduce symptoms associated with chemotherapy and other conditions linked to elevated levels of substance P .

Physical and Chemical Properties Analysis

The physical and chemical properties of neurokinin-1 antagonist 1 are essential for understanding its behavior in biological systems:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide or acetonitrile, which aids in formulation for biological assays.
  • Stability: The presence of specific functional groups enhances metabolic stability while minimizing degradation during storage and use.

For instance, aprepitant exhibits favorable pharmacokinetic properties due to its structural modifications that enhance its half-life and bioavailability .

Applications

Neurokinin-1 antagonists have significant scientific uses across various fields:

  • Clinical Applications: Primarily used in managing chemotherapy-induced nausea and vomiting, they have also been explored for treating anxiety disorders and chronic pain conditions.
  • Research Tools: These compounds serve as valuable tools in neuroscience research for studying pain mechanisms and neuropeptide signaling pathways.

The ongoing research into neurokinin-1 antagonists continues to uncover new therapeutic potentials, making them a vital area of study within pharmacology and medicinal chemistry .

Introduction to Neurokinin Signaling Pathways

Neurokinin signaling pathways constitute an evolutionarily conserved neuropeptide system that regulates diverse physiological processes, from nociception and inflammation to emotional regulation and emesis. These pathways operate primarily through three G protein-coupled receptors (NK1R, NK2R, NK3R) that bind endogenous tachykinins with varying selectivity. The discovery of non-peptide neurokinin-1 (NK1) receptor antagonists represents a significant advancement in targeting these pathways therapeutically, particularly for controlling emesis in chemotherapy patients. These antagonists exhibit high selectivity for the NK1 receptor subtype, competitively inhibiting substance P binding and preventing the transmission of emetic signals within the central nervous system [1] [3]. Their development has provided crucial insights into both the fundamental pharmacology of neurokinin systems and the therapeutic potential of receptor-specific modulation.

Tachykinin Family and Endogenous Ligand Specificity

The tachykinin family comprises structurally related peptide neurotransmitters characterized by a conserved C-terminal motif (Phe-X-Gly-Leu-Met-NH₂), where X represents a variable hydrophobic residue that significantly influences receptor binding specificity. Mammalian tachykinins are encoded by two genes: TAC1 (producing substance P and neurokinin A) and TAC3 (producing neurokinin B). Substance P (SP) demonstrates highest affinity for NK1 receptors, neurokinin A (NKA) preferentially binds NK2 receptors, and neurokinin B (NKB) exhibits greatest selectivity for NK3 receptors [1] [6]. This ligand-receptor specificity is maintained across diverse physiological systems despite significant sequence homology among receptor subtypes. Beyond neuronal expression, tachykinins are produced in immune cells, endothelial cells, and various epithelial tissues, enabling their participation in neuroimmune crosstalk, vasoregulation, and inflammatory responses. The differential expression patterns of both ligands and receptors create tissue-specific signaling contexts that determine functional outcomes [6] [7].

Table 1: Endogenous Tachykinins and Receptor Binding Affinities

TachykininAmino Acid SequencePrimary ReceptorSecondary ReceptorsBiological Half-Life
Substance PArg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂NK1R (Ki ≈ 0.1-1 nM)NK2R, NK3R2-5 minutes
Neurokinin AHis-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂NK2R (Ki ≈ 0.3-3 nM)NK3R, NK1R< 2 minutes
Neurokinin BAsp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂NK3R (Ki ≈ 0.1-1 nM)NK2R, NK1R< 2 minutes
Hemokinin-1Arg-Ser-Arg-Thr-Arg-Gln-Phe-Tyr-Gly-Leu-Met-NH₂NK1R (Ki ≈ 1-10 nM)-Undetermined

Neurokinin Receptor Subtypes (NK1R, NK2R, NK3R) and G Protein-Coupling Mechanisms

Neurokinin receptors belong to class A (rhodopsin-like) G protein-coupled receptors (GPCRs), sharing a conserved architecture of seven transmembrane helices connected by intracellular and extracellular loops. The human NK1 receptor (NK1R) consists of 407 amino acids with a molecular weight of approximately 58 kDa. Its extracellular domain features two cysteine residues forming a disulfide bridge essential for structural integrity, while the intracellular C-terminal domain contains serine/threonine phosphorylation sites critical for receptor desensitization and internalization [5] [6]. All three neurokinin receptors primarily couple to Gαq/11 proteins, activating phospholipase Cβ (PLCβ) upon agonist binding. This catalyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis into inositol trisphosphate (IP₃) and diacylglycerol (DAG), triggering intracellular calcium mobilization and protein kinase C (PKC) activation [1] [8].

Despite this shared primary signaling mechanism, receptor subtypes exhibit distinct patterns of additional G protein coupling that contribute to functional diversity. NK1R demonstrates significant Gαs coupling in specific neuronal populations, activating adenylate cyclase and increasing cyclic AMP (cAMP) production. NK2R shows prominent Gαi/o coupling in gastrointestinal smooth muscle, inhibiting adenylate cyclase activity. NK3R exhibits context-dependent β-arrestin recruitment, influencing both receptor internalization and G protein-independent signaling pathways [6] [8]. The extracellular ends of helices V and VI form critical interaction domains for non-peptide antagonists, with conformational changes in these regions enabling high-affinity binding while stabilizing the receptor in inactive conformations [5].

Table 2: Neurokinin Receptor Subtypes and Signaling Properties

ReceptorGeneChromosome LocationPrimary G Protein CouplingKey Effector PathwaysTissue Distribution
NK1R (SP-R)TACR12p13.1Gαq/11 > GαsPLCβ → IP₃/DAG → Ca²⁺/PKCCNS (amygdala, hippocampus), PNS, immune cells, endothelium
NK2R (NKA-R)TACR210q21-q22Gαq/11 > Gαi/oPLCβ → IP₃/DAG → Ca²⁺/PKCPeripheral smooth muscle (GI, respiratory), CNS (brainstem)
NK3R (NKB-R)TACR34q24-q25Gαq/11 → β-arrestinPLCβ → IP₃/DAG → Ca²⁺/PKCCNS (hypothalamus, basal ganglia), GI tract

Substance P as Primary Agonist: Physiological and Pathophysiological Roles

Substance P (SP) serves as the primary endogenous agonist for NK1 receptors, demonstrating approximately 100-fold greater affinity for NK1R versus other neurokinin receptors. Its flexible structure in aqueous environments adopts a bioactive conformation when interacting with membrane phospholipids, particularly ganglioside GM1 in lipid raft microdomains where NK1 receptors are concentrated. SP binding involves multiple receptor domains: the extracellular N-terminus (residues 11-21), extracellular loop 2 (ECL2; residues 173-177), and transmembrane helices 5 and 6 [6]. Critical hydrogen bonds form between SP's C-terminal carboxamide and receptor residues Gln165⁴⁶⁰ and His197⁵³⁹, while hydrophobic interactions involve SP residues Phe7, Phe8, and Leu10 with receptor hydrophobic pockets [5] [6].

Physiologically, SP-NK1R signaling modulates nociception transmission in spinal cord dorsal horns, neurogenic inflammation through vasodilation and plasma extravasation, and emotional processing in limbic structures. In pathological contexts, sustained SP release contributes to chronic inflammatory conditions (rheumatoid arthritis, inflammatory bowel disease), fibrotic processes (pulmonary, cardiac, and hepatic fibrosis), and cancer progression through promotion of angiogenesis, tumor cell proliferation, and metastasis [6] [7]. The SP/NK1R system also regulates exosome-mediated intercellular communication; SP-stimulated colonic epithelial cells sort microRNA-21 into exosomes that amplify inflammatory responses in adjacent cells, a process inhibitable by NK1R antagonists [7]. In the central nervous system, SP overexpression in stress-responsive circuits correlates with anxiety and depressive disorders, though clinical translation of NK1R antagonists for depression has proven challenging despite promising preclinical data [1] [2] [3].

Table 3: Substance P Functional Domains and Pathophysiological Correlates

SP DomainResiduesReceptor Interaction SitesPhysiological FunctionsPathophysiological Associations
N-terminalArg1-Pro2-Lys3-Pro4Receptor N-terminusModulatory, low affinity bindingLimited direct involvement
CentralGln5-Gln6-Phe7-Phe8ECL2, TM5/TM6Stabilization of peptide-receptor complexChronic pain sensitization
C-terminalPhe7-Phe8-Gly9-Leu10-Met11-NH₂TM6/TM7, conserved glutamineG protein activation, high affinity bindingInflammation, emesis, tumor progression

Structural Analysis of NK1 Receptor Antagonists

Crystallographic studies of human NK1R bound to antagonists have revealed detailed molecular interactions underlying receptor antagonism. The clinically approved antagonists aprepitant and netupitant, along with the progenitor compound CP-99,994, bind within a predominantly hydrophobic orthosteric pocket located between transmembrane helices II, III, IV, V, and VI. These antagonists share a common pharmacophore featuring a central saturated six-membered ring ("core") with two or three bulky substituents ("arms") [5]. In the aprepitant-NK1R complex (2.40 Å resolution), the morpholine core oxygen forms hydrogen bonds with His265⁶⁵⁷, while the trifluoromethylphenyl group (Arm 1) occupies a subpocket formed by Phe268⁶⁶⁰, Phe112³²⁸, and Tyr287⁷³⁹. The fluorophenyl moiety (Arm 2) engages in π-π stacking with Phe117³³³, and the triazolone group (Arm 3) hydrogen-bonds with Gln165⁴⁶⁰ [5].

Netupitant binding (2.20 Å resolution) demonstrates distinct interactions despite similar positioning. Its pyridine nitrogen forms a hydrogen bond with Lys191⁵³⁵, while the chlorophenyl group occupies a deeper subpocket stabilized by hydrophobic contacts with Val116³³², Ile290⁷⁴², and Phe268⁶⁶⁰. Notably, netupitant binding induces a hydrogen-bond network connecting helices V (Ser188⁵³²) and VI (Ser291⁷⁴³) that constricts the extracellular vestibule, preventing agonist access [5]. Rolapitant, with its exceptionally long plasma half-life (≈180 hours), features a unique 1,4-diazepane core and difluorophenyl moiety that confer high receptor occupancy (>90% at 5 days post-dose) without CYP3A4 inhibition, distinguishing it pharmacokinetically from aprepitant and netupitant [4] [1].

Table 4: Structural and Pharmacological Properties of Clinically Developed NK1 Antagonists

CompoundCentral CoreKey Structural MoietiesBinding Affinity (Ki, nM)Plasma Half-life (Hours)CYP3A4 Interaction
AprepitantMorpholine3,5-Bistrifluoromethylphenyl, fluorophenyl, triazolone0.09-0.39-13Moderate inhibitor
NetupitantPiperidineChlorophenyl, pyridinyl, ethylpyrrolidone0.16-0.7≈90Moderate inhibitor
Rolapitant1,4-DiazepaneDifluorophenyl, methylsulfonyl0.66≈180Non-inhibitor
FosaprepitantPhosphoryl morpholine (prodrug)Converted to aprepitantEquivalent to aprepitantConversion within 30 minModerate inhibitor (via aprepitant)
CasopitantPiperazineTrifluoromethoxyphenyl, fluorophenyl0.08-0.1615-21Moderate inhibitor

The structural evolution from CP-99,994 to aprepitant illustrates key optimization strategies: reduction of basicity by replacing quinuclidine with piperidine, introduction of electron-withdrawing groups (trifluoromethyl) to enhance receptor affinity, and addition of α-methyl substituents to benzylic positions to improve metabolic stability [3] [5]. These modifications collectively yielded antagonists with improved blood-brain barrier penetration, sustained receptor occupancy, and pharmacokinetic profiles suitable for clinical administration. The high-resolution structural data now available provide a template for designing next-generation antagonists with enhanced selectivity or modified signaling bias [5].

Properties

CAS Number

873947-10-5

Product Name

NK-1 Antagonist 1

IUPAC Name

(3S,6S)-6-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3-(5-oxo-1H-1,2,4-triazol-4-yl)-6-phenylpiperidine-3-carbonitrile

Molecular Formula

C25H23F6N5O2

Molecular Weight

539.5 g/mol

InChI

InChI=1S/C25H23F6N5O2/c1-16(17-9-19(24(26,27)28)11-20(10-17)25(29,30)31)38-14-23(18-5-3-2-4-6-18)8-7-22(12-32,13-33-23)36-15-34-35-21(36)37/h2-6,9-11,15-16,33H,7-8,13-14H2,1H3,(H,35,37)/t16-,22-,23-/m1/s1

InChI Key

ACZWFJDLNLZWDP-ZGNKEGEESA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC(CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC(CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@](CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.